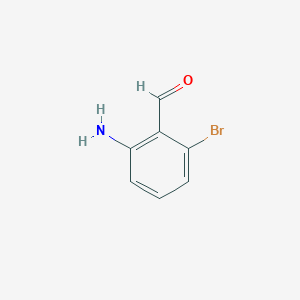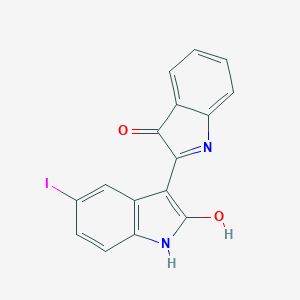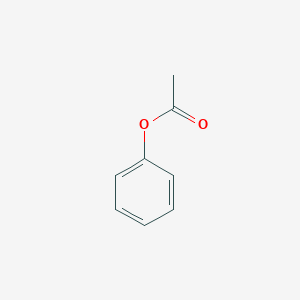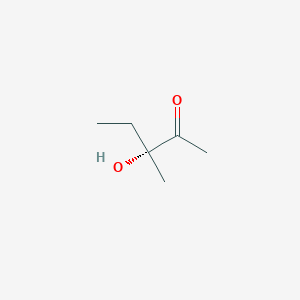
(3R)-3-Hydroxy-3-methylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Hydroxy-3-methylpentan-2-one, commonly known as diacetyl, is a naturally occurring compound that is found in many foods and beverages. It is also a byproduct of fermentation and is used as a food flavoring agent. In recent years, diacetyl has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Diacetyl acts as a ligand for the olfactory receptor 13C9. This receptor is found in the nasal epithelium and is responsible for detecting the odor of butter. When diacetyl binds to this receptor, it triggers a signaling cascade that results in the perception of the buttery odor.
Efectos Bioquímicos Y Fisiológicos
Diacetyl has been shown to have antioxidant properties. It has also been studied for its potential anti-inflammatory effects. In animal studies, diacetyl has been shown to improve insulin sensitivity and reduce blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diacetyl is a relatively inexpensive compound that is readily available. It is also stable and easy to handle. However, diacetyl has a strong odor that can be difficult to mask. It is also volatile and can evaporate quickly, making it difficult to control the concentration in experiments.
Direcciones Futuras
1. Investigating the potential therapeutic effects of diacetyl in the treatment of diabetes and other metabolic disorders.
2. Studying the role of diacetyl in the regulation of the gut microbiome.
3. Exploring the potential applications of diacetyl in the fragrance and cosmetic industries.
4. Investigating the effects of diacetyl on the central nervous system and its potential use as a neuroprotective agent.
5. Studying the potential anti-inflammatory effects of diacetyl in the treatment of chronic inflammatory diseases.
In conclusion, diacetyl is a compound that has gained interest in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of diacetyl in various fields.
Métodos De Síntesis
Diacetyl can be synthesized through the condensation of acetaldehyde and acetyl coenzyme A. This reaction is catalyzed by the enzyme pyruvate decarboxylase. The resulting compound is then reduced to diacetyl by the enzyme diacetyl reductase.
Aplicaciones Científicas De Investigación
Diacetyl has been studied for its potential applications in various fields. In the food industry, it is commonly used as a flavoring agent in products such as butter, cheese, and popcorn. In the fragrance industry, it is used as a component in perfumes and colognes. In the biomedical field, diacetyl has been studied for its potential therapeutic effects.
Propiedades
Número CAS |
133645-41-7 |
|---|---|
Nombre del producto |
(3R)-3-Hydroxy-3-methylpentan-2-one |
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4-6(3,8)5(2)7/h8H,4H2,1-3H3/t6-/m1/s1 |
Clave InChI |
KHCUSEDRQWYNDS-ZCFIWIBFSA-N |
SMILES isomérico |
CC[C@](C)(C(=O)C)O |
SMILES |
CCC(C)(C(=O)C)O |
SMILES canónico |
CCC(C)(C(=O)C)O |
Sinónimos |
2-Pentanone, 3-hydroxy-3-methyl-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



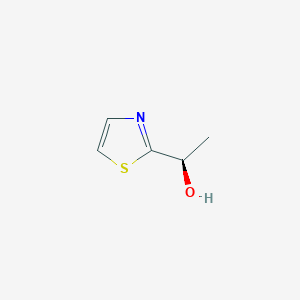
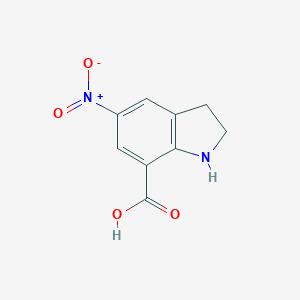
![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)
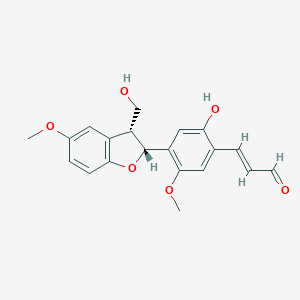
![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)
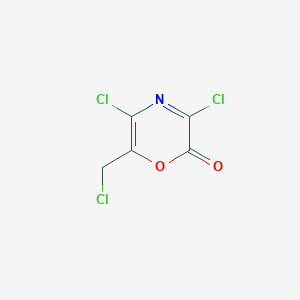
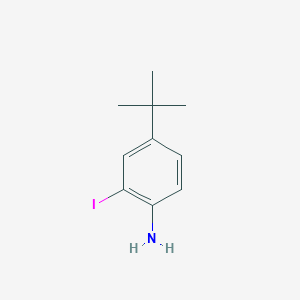

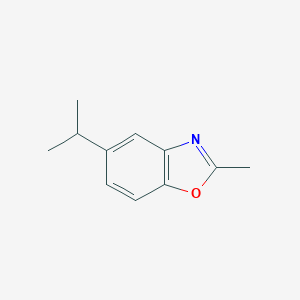
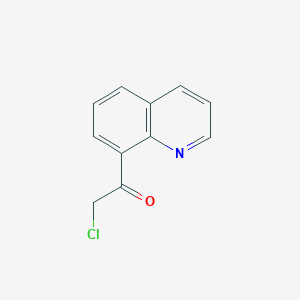
![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)
